molecular formula C10H9N5 B115643 1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine CAS No. 157730-36-4

1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine

Cat. No. B115643
M. Wt: 199.21 g/mol
InChI Key: VGEUYICPYBCMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine, also known as IN-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of imidazo[4,5-b][1,6]naphthyridine derivatives and has been shown to exhibit promising activity against a variety of diseases.

Mechanism Of Action

1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine has been shown to inhibit the activity of Rho kinase by binding to its ATP-binding site. This results in the inhibition of downstream signaling pathways that are involved in the regulation of cellular processes. The inhibition of Rho kinase activity has been shown to have therapeutic potential for the treatment of various diseases.

Biochemical And Physiological Effects

1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine has been shown to exhibit various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine has also been shown to promote remyelination in animal models of multiple sclerosis. In addition, 1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine has been found to have neuroprotective effects against oxidative stress and excitotoxicity.

Advantages And Limitations For Lab Experiments

1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively characterized, and its mechanism of action is well understood. However, there are also some limitations to using 1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, its potency can vary depending on the assay used, which can make it challenging to compare results across different studies.

Future Directions

There are several future directions for the study of 1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine. One area of interest is the development of more potent and selective Rho kinase inhibitors based on the structure of 1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine. Another area of interest is the investigation of the therapeutic potential of 1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine for the treatment of other diseases such as cancer and cardiovascular disease. In addition, the development of new assays for the evaluation of Rho kinase inhibitors could help to address some of the limitations of using 1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine in lab experiments.

Synthesis Methods

1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an imidazo[4,5-b][1,6]naphthyridine core, followed by the introduction of a methyl group at the 1-position and an amine group at the 2-position. The final product is obtained through purification and characterization.

Scientific Research Applications

1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit activity against a variety of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine has been found to inhibit the activity of a protein called Rho kinase, which is involved in the regulation of various cellular processes such as cell migration, proliferation, and apoptosis.

properties

CAS RN

157730-36-4

Product Name

1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

1-methylimidazo[4,5-b][1,6]naphthyridin-2-amine

InChI

InChI=1S/C10H9N5/c1-15-8-4-6-5-12-3-2-7(6)13-9(8)14-10(15)11/h2-5H,1H3,(H2,11,13,14)

InChI Key

VGEUYICPYBCMIE-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C3C=CN=CC3=C2)N=C1N

Canonical SMILES

CN1C2=C(N=C3C=CN=CC3=C2)N=C1N

Other CAS RN

157730-36-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.